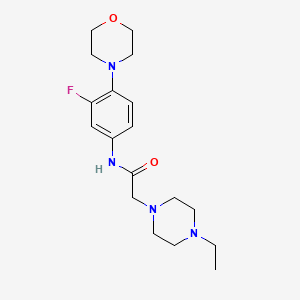

2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O2/c1-2-21-5-7-22(8-6-21)14-18(24)20-15-3-4-17(16(19)13-15)23-9-11-25-12-10-23/h3-4,13H,2,5-12,14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVMJKBZSNRKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide with structurally analogous compounds, focusing on molecular features, substituents, and physicochemical properties:

Structural and Functional Insights

- Piperazine Modifications: The target compound’s 4-ethylpiperazine group may offer improved metabolic stability compared to unsubstituted piperazines (e.g., 4-fluorophenylpiperazine in and ). Sulfonyl-piperazine derivatives (e.g., ) introduce strong electron-withdrawing effects, altering solubility and bioavailability compared to acetamide-linked analogs .

- Aromatic Substituents: The 3-fluoro-4-morpholinophenyl group in the target compound mirrors Linezolid’s pharmacophore, which is critical for binding bacterial ribosomes . In contrast, nitro () or bromo () substituents may confer distinct electronic or steric effects, influencing target affinity or metabolic pathways.

- Physicochemical Properties: The target compound’s morpholine ring likely enhances water solubility compared to purely aromatic analogs (e.g., ’s difluorophenyl derivative). However, Linezolid’s oxazolidinone ring further optimizes solubility and potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between substituted phenylamines and acetamide derivatives. Key steps include:

- Step 1 : Reacting 4-ethylpiperazine with a chloroacetyl chloride intermediate under basic conditions (e.g., triethylamine) to form the piperazino-acetamide core .

- Step 2 : Coupling with 3-fluoro-4-morpholinophenylamine via nucleophilic acyl substitution, often in polar aprotic solvents like DMF at controlled temperatures (60–80°C) .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity (e.g., morpholino group at C4, ethylpiperazine at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 406.2) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm the acetamide C=O stretch .

Q. What in vitro assays are used for initial bioactivity screening?

- Methodological Answer : Common assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based protocols) .

- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

II. Advanced Research Challenges

Q. How can synthesis yield and purity be optimized for large-scale research applications?

- Methodological Answer :

- Catalyst Screening : Test alternative bases (e.g., DBU instead of triethylamine) to improve reaction efficiency .

- Solvent Optimization : Use mixed solvents (e.g., THF/DCM) to enhance intermediate solubility .

- Computational Design : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated in ICReDD’s reaction discovery workflows .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

- Structural Analog Comparison : Compare activity profiles of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific effects .

- Molecular Docking : Use AutoDock or Schrödinger to model target binding and rationalize discrepancies (e.g., steric hindrance from the morpholino group) .

Q. What computational methods are suitable for modeling interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., GROMACS with CHARMM force fields) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., piperazino group’s basicity in enzyme inhibition) .

- Pharmacophore Modeling : Generate 3D pharmacophores to guide analog design (e.g., MOE or Phase software) .

Q. How can structure-activity relationships (SAR) be systematically established?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with modifications to the ethylpiperazino, morpholino, or fluorophenyl groups .

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Crystallographic Studies : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., halogen bonds from fluorine) .

III. Data Reporting and Reproducibility

- Key Considerations :

- Purity Documentation : Report HPLC chromatograms and elemental analysis (C, H, N) for batch-to-batch consistency .

- Negative Data Inclusion : Publish inactive analogs to refine SAR and avoid publication bias .

- Open Data Repositories : Share synthetic protocols and spectral data in platforms like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.